beta-cyanin chemical structure and properties
beta-cyanin chemical structure and properties
An In-depth Technical Guide to Beta-cyanin: Chemical Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of beta-cyanins, a class of red-violet plant pigments. Focusing on betanin, the most prevalent beta-cyanin found in sources such as beetroot, this document delves into its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for extraction, purification, quantification, and antioxidant capacity assessment are provided for researchers, scientists, and drug development professionals.
Beta-cyanins are a subclass of betalains (B12646263), which are water-soluble nitrogen-containing pigments.[1] The core structure of betalains is betalamic acid.[2] In beta-cyanins, betalamic acid is condensed with cyclo-DOPA (cyclo-3,4-dihydroxyphenylalanine).[3] The most well-studied beta-cyanin is betanin (CAS number 7659-95-2), the primary pigment in red beets (Beta vulgaris).[4]
Betanin is a glycoside, consisting of the aglycone betanidin (B1384155) and a glucose molecule.[1][4] The glucose moiety is attached at the C5 position of the indole (B1671886) ring.[4] This glycosidic nature contributes to its water solubility.[4]
IUPAC Name: (2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid[5]
Molecular Formula: C₂₄H₂₆N₂O₁₃[5]
Physicochemical Properties of Betanin
A summary of the key physicochemical properties of betanin is presented in the table below.
| Property | Value | References |
| Molecular Weight | 550.47 g/mol | [4] |
| Molar Absorptivity (ε) | 60,000 - 65,000 L·mol⁻¹·cm⁻¹ in H₂O at λmax | [6][7] |
| Maximum Absorbance (λmax) | 535-538 nm in water | [8][9] |
| Solubility | High in water and polar organic solvents like ethanol (B145695) and methanol (B129727). Limited solubility in ethanol alone. | [4][10][11] |
| Optimal pH Stability | pH 4.0 - 6.0 | [4][12] |
| Thermal Stability | Sensitive to heat; degradation begins at temperatures above 50°C.[12] The rate of degradation at 75°C is about 50 times higher than at 22°C.[13] | |
| Light and Oxygen Sensitivity | Unstable in the presence of light and oxygen.[14] Stability is improved in a nitrogen atmosphere.[3] |
Biological Activities and Signaling Pathways
Beta-cyanins, particularly betanin, are potent antioxidants.[15] Their antioxidant activity is attributed to their ability to scavenge free radicals and chelate metal ions.[16] This activity is pH-dependent, with increased efficacy at neutral and basic pH.[3]
The antioxidant and anti-inflammatory properties of betanin are mediated through the modulation of key signaling pathways. Betanin has been shown to influence the NF-κB and Nrf2 signaling pathways.[17][18]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Betanin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators.[15]
Nrf2 Signaling Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes. Betanin can activate the Nrf2 signaling pathway, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[17]
Experimental Protocols
Extraction and Purification of Betanin from Beetroot
This protocol describes the extraction and subsequent purification of betanin from fresh beetroot.
Methodology:
-
Sample Preparation: Fresh red beetroots are thoroughly washed, peeled, and finely chopped.[19]
-
Extraction: The chopped beetroot is macerated in a solution of 80% methanol in water (v/v) containing 50 mM ascorbic acid to enhance stability.[19] A solid-to-liquid ratio of 1:5 (g/mL) is recommended.[19] The mixture is stirred continuously for 30 minutes under a nitrogen atmosphere and protected from light to prevent degradation.[19] The pH of the extraction solvent should be adjusted to approximately 5.5.[19]
-
Centrifugation: The mixture is centrifuged at 15,000 x g for 30 minutes at 4°C to separate the solid debris.[19]
-
Supernatant Collection: The supernatant containing the betanin extract is carefully collected.[19]
-
Purification by Column Chromatography: The crude extract is purified using normal phase column chromatography.[19] The elution is performed with a solvent mixture of methanol, water, and glacial acetic acid in a ratio of 9:0.3:0.7 (v/v/v).[19]
-
Fraction Monitoring and Collection: The eluted fractions are continuously monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing pure betanin.[19]
-
Concentration and Lyophilization: The pure fractions are pooled and concentrated under a vacuum at 35°C, followed by freeze-drying to yield a purified betanin powder.[19]
Quantification of Beta-cyanins
The concentration of beta-cyanins can be determined using spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Spectrophotometric Quantification:
This method is based on the Beer-Lambert law.
-
Dilute the beta-cyanin extract with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Measure the absorbance of the solution at the maximum absorption wavelength for beta-cyanins (typically 535-538 nm) using a UV-Vis spectrophotometer.[9]
-
Calculate the beta-cyanin concentration using the following formula[6]: Beta-cyanin Content (mg/L) = (A × DF × MW × 1000) / (ε × L) Where:
HPLC Quantification:
HPLC provides a more accurate quantification of individual beta-cyanins.
-
Chromatographic Conditions:
-
Quantification: A calibration curve is generated using pure betanin standards of known concentrations. The concentration of betanin in the sample is determined by comparing its peak area to the standard curve.[21]
Antioxidant Activity Assays
The antioxidant capacity of beta-cyanin extracts can be evaluated using various in vitro assays. The DPPH and ABTS radical scavenging assays are commonly employed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a microplate or test tube, add a specific volume of the beta-cyanin extract to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[22]
-
Measure the absorbance at 517 nm.[22]
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[23]
-
Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of approximately 0.7 at 734 nm.[23]
-
Add the beta-cyanin extract to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
References
- 1. Betalain - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Betanin | C24H26N2O13 | CID 6540685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. scispace.com [scispace.com]
- 9. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Determination of Betacyanins in Fruit Extracts of Melocactus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 22. researchgate.net [researchgate.net]
- 23. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
